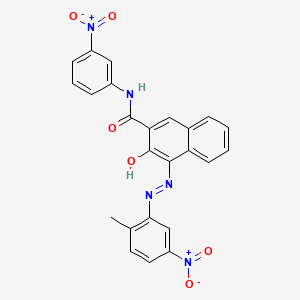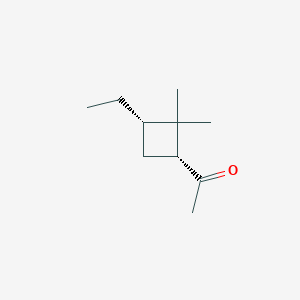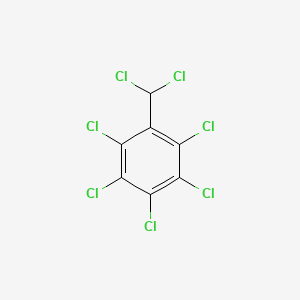
Indium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium and nickel form intermetallic compounds that exhibit unique properties, making them valuable in various scientific and industrial applications. These compounds are typically formed through the reaction of indium and nickel at elevated temperatures, resulting in the formation of distinct intermetallic phases such as Ni({10})In({27}) and Ni({2})In({3}) . These intermetallic compounds are known for their high melting points, excellent thermal and electrical conductivity, and resistance to oxidation and corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of indium-nickel compounds involves the reaction of indium and nickel at high temperatures. One common method is the solid-state reaction, where indium and nickel powders are mixed in stoichiometric ratios and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 225°C to 500°C . The formation of intermetallic compounds is confirmed through techniques such as X-ray diffraction and scanning electron microscopy.
Industrial Production Methods
In industrial settings, the production of indium-nickel compounds often involves more sophisticated techniques such as electrochemical deposition and vacuum arc melting. Electrochemical deposition allows for precise control over the composition and thickness of the intermetallic layers, while vacuum arc melting ensures the formation of homogeneous intermetallic phases by melting and solidifying the metal mixture under a controlled atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
Indium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific intermetallic phase and the reaction conditions.
Common Reagents and Conditions
Oxidation: Indium-nickel compounds can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of indium and nickel.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal in the intermetallic compound with another metal, often facilitated by high temperatures and the presence of a flux.
Major Products Formed
The major products formed from these reactions depend on the specific intermetallic phase and the reaction conditions. For example, the oxidation of Ni({10})In({27}) can result in the formation of indium oxide (In({2})O({3})) and nickel oxide (NiO) .
Wissenschaftliche Forschungsanwendungen
Indium-nickel compounds have a wide range of scientific research applications due to their unique properties:
Wirkmechanismus
The mechanism of action of indium-nickel compounds depends on their specific application. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for the adsorption and activation of reactants. The presence of indium in the compound can enhance the electron density of nickel, improving its catalytic activity . In bioimaging, the compounds emit Auger electrons, which can be detected to provide high-resolution images of biological tissues .
Vergleich Mit ähnlichen Verbindungen
Indium-nickel compounds can be compared with other intermetallic compounds such as nickel-aluminides and nickel-silicides. While all these compounds exhibit high thermal and electrical conductivity, indium-nickel compounds are unique in their ability to form stable intermetallic phases at relatively low temperatures . Additionally, the presence of indium imparts unique electronic properties that enhance the catalytic activity and corrosion resistance of the compound .
List of Similar Compounds
- Nickel-aluminides (Ni(_{3})Al)
- Nickel-silicides (Ni(_{2})Si)
- Nickel-titanides (NiTi)
- Nickel-copper (NiCu)
Eigenschaften
CAS-Nummer |
12030-08-9 |
|---|---|
Molekularformel |
InNi |
Molekulargewicht |
173.511 g/mol |
IUPAC-Name |
indium;nickel |
InChI |
InChI=1S/In.Ni |
InChI-Schlüssel |
YLZGECKKLOSBPL-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





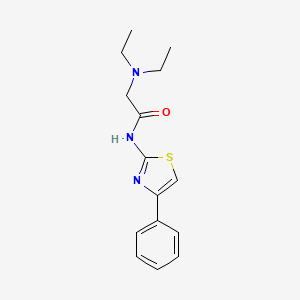

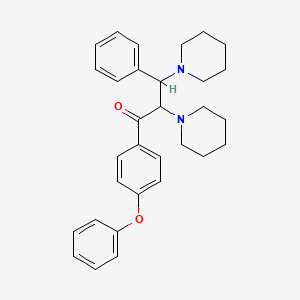
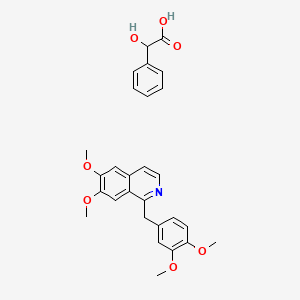
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

